[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate
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Overview
Description
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate is an organic compound that features a combination of bromine, fluorine, and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate typically involves the condensation reaction between 3-bromobenzaldehyde and 4-fluorobenzoic acid in the presence of an amine. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: A Schiff base with similar structural features.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and bromophenyl group.
Uniqueness
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O2/c15-11-3-1-2-10(8-11)13(17)18-20-14(19)9-4-6-12(16)7-5-9/h1-8H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPCBLAWPSBBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NOC(=O)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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